molecular formula C21H16N4O B2432380 N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide CAS No. 2305341-26-6

N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide

Cat. No.: B2432380
CAS No.: 2305341-26-6
M. Wt: 340.386
InChI Key: FHPHXXQKPBTWSY-UHFFFAOYSA-N
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Description

N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide involves several steps. One common method includes the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions typically involve refluxing in a suitable solvent such as N,N-dimethylformamide, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield 1,3,4-thiadiazoles, while the reaction with halo ketones can produce 1,3-thiazoles .

Comparison with Similar Compounds

N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include pyrazolo[1,5-a]pyrimidine derivatives such as 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol . These compounds share some biological activities, such as antimicrobial and anticancer properties, but differ in their specific molecular targets and pathways. The unique structure of this compound allows for distinct interactions with biological molecules, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-2-20(26)24-17-10-6-9-16(13-17)19-11-12-22-21-18(14-23-25(19)21)15-7-4-3-5-8-15/h2-14H,1H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPHXXQKPBTWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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